N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide
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Overview
Description
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a phosphine ligand. This compound is notable for its steric bulk and electronic properties, making it a valuable ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphine Ligand: The di-tert-butylphosphanyl group is introduced to the phenyl ring through a reaction involving tert-butylphosphine and a halogenated phenyl compound under inert conditions.
Attachment to the Sulfinamide Backbone: The phosphine ligand is then attached to the sulfinamide backbone through a series of coupling reactions, often facilitated by palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halogenated substrates.
Coupling Reactions: It is highly effective in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Halogenated substrates and bases like potassium carbonate are frequently used.
Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate, are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic processes to enhance reaction rates and selectivity.
Biology: Investigated for its potential in modifying biological molecules through selective coupling reactions.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The di-tert-butylphosphanyl group provides steric hindrance and electronic properties that facilitate the formation of active catalytic species. These species can then participate in various reactions, such as cross-coupling, by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Another bulky phosphine ligand used in similar catalytic processes.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine): A related compound with similar steric and electronic properties.
Uniqueness
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide is unique due to its specific combination of steric bulk and electronic characteristics, which make it particularly effective in certain catalytic applications where other ligands may not perform as well.
Properties
Molecular Formula |
C23H42NOPS |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-[1-(2-ditert-butylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C23H42NOPS/c1-20(2,3)19(24-27(25)23(10,11)12)17-15-13-14-16-18(17)26(21(4,5)6)22(7,8)9/h13-16,19,24H,1-12H3 |
InChI Key |
OANYQSHMGOEADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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